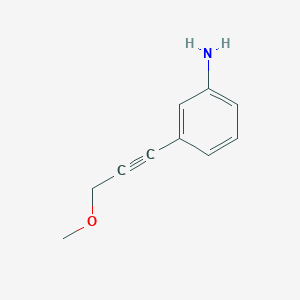

3-(3-Methoxyprop-1-yn-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

923027-27-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-(3-methoxyprop-1-ynyl)aniline |

InChI |

InChI=1S/C10H11NO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7,11H2,1H3 |

InChI Key |

AIONWIMLFNRGCL-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgwikipedia.org For 3-(3-methoxyprop-1-yn-1-yl)aniline, two primary disconnection points guide the synthetic strategy.

The first key disconnection is at the C(sp)-C(sp²) bond between the aniline (B41778) ring and the alkyne moiety. This suggests a carbon-carbon bond-forming reaction, most notably a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling, as a crucial step in the synthesis. researchgate.netnumberanalytics.com This approach would utilize a substituted aniline and a functionalized alkyne as the key building blocks.

The second strategic disconnection is at the ether linkage (C-O bond) within the methoxypropargyl side chain. This points towards an etherification reaction, such as the Williamson ether synthesis or the Mitsunobu reaction, to introduce the methoxy (B1213986) group. chemeurope.comnumberanalytics.comutdallas.edu

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis reveals that the synthesis can be approached by first constructing the functionalized alkyne, 3-methoxyprop-1-yne, and then coupling it with a suitable 3-substituted aniline derivative.

Development and Optimization of Multi-Step Synthesis Pathways

The successful synthesis of this compound hinges on the careful selection and optimization of each step in the reaction sequence. This includes the functionalization of the aniline core, the formation of the crucial alkyne bond, and the introduction of the methoxy group.

Aniline Functionalization Strategies and Protecting Group Chemistry

The amino group of aniline is highly reactive and can interfere with many synthetic transformations. libretexts.orgresearchgate.net Therefore, protection of the amino group is often a necessary first step in a multi-step synthesis. Acylation to form an acetanilide (B955) is a common and effective strategy, as the resulting amide is less nucleophilic and the bulky acetyl group can direct substitution to the para position. libretexts.org However, for meta-functionalization, other strategies may be required.

The use of protecting groups is a critical aspect of multi-step synthesis, allowing for the selective transformation of one functional group in the presence of others. jocpr.comlibretexts.org For the synthesis of this compound, a protecting group for the aniline nitrogen would prevent side reactions during the subsequent coupling and etherification steps.

Table 1: Common Protecting Groups for Anilines

| Protecting Group | Introduction Reagent | Removal Conditions |

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acid or base hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal in the final stages of the synthesis.

Alkyne Coupling Reactions (e.g., Sonogashira Coupling, Cadiot-Chodkiewicz Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comtutorchase.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

For the synthesis of this compound, a Sonogashira coupling between a protected 3-haloaniline (e.g., 3-iodoaniline (B1194756) or 3-bromoaniline) and 3-methoxyprop-1-yne would be a key step. The reactivity of the aryl halide follows the order I > Br > Cl. numberanalytics.com

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX by-product |

| Solvent | THF, DMF, Toluene | Dissolves reactants |

The Cadiot-Chodkiewicz coupling is another important reaction for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. libretexts.orgnih.govnih.gov While not directly applicable to the primary disconnection in this synthesis, it is a valuable tool in the broader context of alkyne chemistry.

Ether Formation Methodologies (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)

The introduction of the methoxy group onto the propargyl backbone can be achieved through several reliable methods.

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. chemeurope.comjocpr.comtutorchase.comfrancis-press.comnih.govwikipedia.org In the context of synthesizing 3-methoxyprop-1-yne, this would involve the deprotonation of propargyl alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with a methylating agent like methyl iodide. To maximize the yield of the Sₙ2 product and avoid elimination reactions, it is crucial to use a primary alkyl halide. tutorchase.com

The Mitsunobu reaction provides an alternative and often milder method for etherification. numberanalytics.comutdallas.eduorganic-chemistry.orglibretexts.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. nih.govnih.govorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). numberanalytics.comorganic-chemistry.org For the synthesis of 3-methoxyprop-1-yne, propargyl alcohol would be reacted with methanol (B129727) under Mitsunobu conditions.

Novel Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

Recent advances in organometallic chemistry have led to the development of highly efficient catalyst systems for cross-coupling reactions. For the Sonogashira coupling, the design of palladium catalysts and their associated ligands plays a crucial role in determining the reaction's efficiency, selectivity, and substrate scope.

Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, have been shown to improve the catalytic activity of palladium, allowing for the coupling of less reactive aryl chlorides and enabling reactions to be performed under milder conditions. The development of palladium-N-heterocyclic carbene (NHC) complexes has also provided robust catalysts with high stability and activity. Furthermore, research into copper-free Sonogashira couplings is an active area, aiming to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.

Stereochemical Control and Regioselectivity in Synthetic Approaches

While the target molecule, this compound, is achiral, the principles of stereochemical and regiochemical control are critical in many organic syntheses and can be relevant in the synthesis of more complex analogs.

In the context of the Mitsunobu reaction, if a chiral secondary alcohol were used as a starting material, the reaction would proceed with a predictable inversion of stereochemistry at the alcohol carbon. nih.govnih.govorganic-chemistry.org This stereospecificity is a powerful tool in asymmetric synthesis.

Green Chemistry Principles and Sustainable Synthesis Route Design

The pursuit of sustainability in chemical synthesis is guided by the twelve principles of green chemistry, which provide a framework for designing safer, more efficient, and environmentally conscious processes. scispace.comnih.govacs.orgsigmaaldrich.com These principles advocate for waste prevention, maximization of atom economy, use of less hazardous substances, and energy efficiency, among other goals. nih.govacs.org The conventional synthesis of this compound would likely proceed via a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. libretexts.orgorganic-chemistry.org However, traditional Sonogashira protocols often rely on toxic solvents, homogeneous palladium and copper catalysts that are difficult to recover, and stringent anhydrous and anaerobic conditions. organic-chemistry.org

A sustainable approach to the synthesis of this compound involves a systematic redesign of the Sonogashira coupling to align with green chemistry principles. This includes the selection of greener solvents, the use of heterogeneous or recyclable catalysts, and the optimization of reaction conditions to reduce energy consumption and waste generation.

Detailed Research Findings:

The primary route to this compound involves the coupling of an appropriate 3-haloaniline (e.g., 3-iodoaniline) with 3-methoxy-1-propyne. A hypothetical "traditional" approach would likely employ a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF) or an amine solvent like triethylamine, often requiring elevated temperatures and an inert atmosphere to prevent catalyst degradation and side reactions. libretexts.orgorganic-chemistry.org

In contrast, a greener synthesis protocol would focus on several key innovations:

Aqueous Reaction Media: Replacing volatile and toxic organic solvents with water is a primary goal of green chemistry. mdpi.comacs.org Micellar catalysis, using surfactants like saponin (B1150181) in water, has been shown to be effective for copper-free Sonogashira couplings at ambient temperatures. mdpi.com This approach not only reduces the environmental impact of the solvent but can also simplify product isolation. Another strategy involves using a water/isopropanol mixture with a water-soluble palladium complex.

Heterogeneous and Recyclable Catalysts: To address the issue of catalyst contamination of the product and the loss of expensive precious metals, research has focused on developing solid-supported palladium catalysts. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused for multiple reaction cycles. Examples include palladium supported on highly cross-linked thiazolidine (B150603) networks or polymethyl methacrylate (B99206) (PMMA) microspheres.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave-assisted synthesis has been shown to be an effective green technology for producing pharmaceuticals. mdpi.com

Biocatalysis: While not directly applicable to the Sonogashira coupling itself, biocatalysis offers a green alternative for the synthesis of the aniline starting material. For instance, the reduction of a corresponding nitroaromatic precursor to an aniline can be achieved using nitroreductase enzymes in aqueous buffer at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org

The following data table provides a comparative overview of a plausible traditional synthesis of this compound versus a proposed sustainable route incorporating green chemistry principles.

| Parameter | Traditional Sonogashira Synthesis | Sustainable Sonogashira Synthesis |

| Aryl Halide | 3-Iodoaniline | 3-Iodoaniline |

| Alkyne | 3-Methoxy-1-propyne | 3-Methoxy-1-propyne |

| Catalyst System | Pd(PPh₃)₄ (homogeneous), CuI (co-catalyst) | Heterogeneous Pd catalyst (e.g., Pd on a solid support) |

| Solvent | N,N-Dimethylformamide (DMF) or Triethylamine | Water with a surfactant (e.g., saponin) or a water/isopropanol mixture |

| Base | Triethylamine | Potassium Carbonate (K₂CO₃) or an organic base |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Ambient temperature |

| Atmosphere | Inert (Nitrogen or Argon) | Air |

| Catalyst Recovery | Difficult; potential for metal leaching into product | Facile; filtration and potential for reuse |

| Environmental Impact | Use of toxic, volatile organic solvents; copper waste | Use of benign solvents; copper-free; reduced energy consumption |

By integrating these advanced methodologies, the synthesis of this compound can be transformed from a process with significant environmental drawbacks to one that is more sustainable, efficient, and aligned with the principles of modern green chemistry. This shift not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes in the pharmaceutical industry. reachemchemicals.com

Elucidation of Reaction Chemistry and Mechanistic Pathways of 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety: Electrophilic Aromatic Substitution, Diazotization, and Amide/Urea Formation

The aniline portion of the molecule dictates its behavior in several key reaction classes. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the electron-donating nature of the nitrogen atom, which increases the electron density at the ortho and para positions of the benzene (B151609) ring through resonance. byjus.comlkouniv.ac.in

Electrophilic Aromatic Substitution:

The reactivity of aniline derivatives in electrophilic aromatic substitution is well-established. minia.edu.egwikipedia.org The amino group significantly enhances the rate of reaction compared to benzene. chemistrysteps.comlkouniv.ac.in For instance, halogenation of aniline can occur readily without a catalyst. lkouniv.ac.in However, the high reactivity can sometimes be a challenge to control, leading to multiple substitutions. lkouniv.ac.in In the case of 3-(3-Methoxyprop-1-yn-1-yl)aniline, electrophilic attack would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The presence of the methoxypropynyl substituent at the meta position will likely have a minor electronic influence on the regioselectivity of these reactions.

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.combyjus.com This protonated group is strongly deactivating and a meta-director, which would lead to substitution at the 5-position. chemistrysteps.combyjus.com

Diazotization:

Primary aromatic amines like this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. icrc.ac.irscirp.orgscirp.org This reaction converts the amino group into a diazonium salt. Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of transformations, including coupling reactions with activated aromatic rings to form azo compounds, which are often colored dyes. chemistrysteps.comicrc.ac.irscirp.org The diazotization of aniline derivatives is a well-known process, and it is expected that this compound would behave similarly. icrc.ac.irresearchgate.netresearchgate.net

Amide/Urea Formation:

The amino group of anilines can react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. rsc.org While direct amide formation from unactivated carboxylic acids and amines can be challenging, various catalytic methods have been developed to facilitate this transformation. rsc.org The formation of amides from anilines is a fundamental reaction in organic chemistry. nih.gov Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides would lead to the formation of ureas.

Reactivity of the Alkyne Moiety: Cycloaddition Reactions (e.g., [2+2+2], [3+2]), Hydration, Hydroamination, and Halogenation

The internal alkyne functionality in this compound provides a second site for a diverse array of chemical transformations.

Cycloaddition Reactions:

Alkynes are excellent substrates for various cycloaddition reactions.

[3+2] Cycloadditions: 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. mdpi.com For example, the reaction of an alkyne with an azide (B81097) would yield a triazole, a reaction often catalyzed by copper(I) in the well-known "click" reaction. Azomethine ylides also undergo 1,3-dipolar cycloadditions with alkynes. nih.gov

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals, can combine three alkyne units or two alkynes and another unsaturated component to form substituted benzene rings or other cyclic systems.

[3+1] Cycloadditions: This less common but emerging strategy can be used to construct four-membered rings. nih.gov

Hydration:

The hydration of alkynes, typically catalyzed by mercury(II) salts or other transition metal catalysts, leads to the formation of ketones via an intermediate enol. For a terminal alkyne, this reaction follows Markovnikov's rule to give a methyl ketone. For an internal alkyne like the one in this compound, hydration would likely lead to a mixture of two isomeric ketones, depending on the regioselectivity of the water addition.

Hydroamination:

The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, can be catalyzed by various transition metals or strong acids. nih.gov This reaction can occur intramolecularly or intermolecularly. For this compound, an intramolecular hydroamination could potentially lead to the formation of a cyclic product. Intermolecular hydroamination with another amine is also a possibility. organic-chemistry.org

Halogenation:

Alkynes react with halogens such as chlorine and bromine to undergo addition reactions. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane. The stereochemistry of the initial addition is typically anti, leading to the trans-dihaloalkene.

Transition Metal-Catalyzed Transformations Involving the Alkyne and Aniline Functionalities

The presence of both an aniline and an alkyne group allows for a rich variety of transition metal-catalyzed reactions, some of which may involve both functionalities.

Heck Reaction:

While the Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide, variations involving alkynes are known. The aniline moiety itself could be modified (e.g., via diazotization followed by a Sandmeyer-type reaction to introduce a halide) to become a coupling partner in a subsequent Heck reaction with an alkene.

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgmdpi.com While the alkyne in this compound is internal, the aryl halide part of a Sonogashira reaction could be introduced onto the aniline ring. For example, iodination of the aniline ring would provide a substrate for coupling with a terminal alkyne. hes-so.ch

Pauson-Khand Reaction:

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt carbonyl complexes, to form a cyclopentenone. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of five-membered rings. nih.gov The alkyne in this compound could participate in an intramolecular Pauson-Khand reaction if an alkene is present elsewhere in the molecule, or in an intermolecular reaction with a separate alkene. scripps.eduresearchgate.net The regioselectivity of the reaction with unsymmetrical alkynes and alkenes can be an issue, though intramolecular versions often exhibit higher selectivity. wikipedia.orgscripps.edu

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

Certain reaction conditions could induce rearrangements. For instance, under strongly acidic conditions, propargyl alcohols can undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. While the subject compound is a methoxy (B1213986) ether and not an alcohol, related acid-catalyzed rearrangements of the propargylic system could potentially occur. Additionally, some transition metal-catalyzed reactions can proceed through rearrangement pathways. A 1,3-aza-Brook rearrangement has been observed in aniline derivatives, involving a silyl (B83357) group migration from a carbon to a nitrogen atom. doi.org

Tautomerism:

The primary form of tautomerism relevant to the aniline moiety is the imine-enamine tautomerism, although the aromaticity of the ring strongly favors the amine form. The alkyne moiety itself does not exhibit common tautomeric forms. However, reaction products derived from the alkyne, such as ketones from hydration, will exhibit keto-enol tautomerism.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic studies specifically for reactions of this compound were not found in the search results. However, general kinetic and thermodynamic data for the individual reactions of anilines and alkynes are available.

Kinetic Studies:

Electrophilic Aromatic Substitution: Kinetic studies of electrophilic aromatic substitution on anilines generally show a significant rate enhancement compared to benzene due to the electron-donating amino group. researchgate.net The rate law often depends on the specific electrophile and reaction conditions.

Amide Formation: The kinetics of amide formation can be complex and are influenced by the reactivity of the acylating agent and the nucleophilicity of the amine. capes.gov.br

Pauson-Khand Reaction: The rate-limiting step in the Pauson-Khand reaction is often the dissociation of a carbon monoxide ligand from the cobalt complex. wikipedia.org Computational studies have been used to determine the energetic barriers for different steps in the mechanism. pku.edu.cn

Thermodynamic Studies:

Thermodynamic data for reactions such as hydration and halogenation of alkynes are well-documented. The stability of intermediates in electrophilic aromatic substitution, such as the sigma complex, has been studied to understand the directing effects of substituents. lkouniv.ac.in The relative thermodynamic stabilities of ortho, meta, and para products determine the product distribution under conditions of thermodynamic control.

Chemoselectivity and Orthogonal Reactivity of the Multiple Functional Groups

The presence of multiple functional groups in this compound raises questions of chemoselectivity and the potential for orthogonal reactivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under mild conditions, it might be possible to selectively react the aniline moiety without affecting the alkyne.

Protecting Groups: To achieve high chemoselectivity, it is often necessary to use protecting groups. For instance, the amino group can be acylated to form an amide, which is less activating and can be deprotected later. This strategy is often employed to control the reactivity of anilines in electrophilic aromatic substitution. lkouniv.ac.in

Reaction Conditions: The choice of reagents and reaction conditions is crucial for controlling chemoselectivity. For example, a mild electrophilic brominating agent might react with the activated aniline ring, while a more forcing condition might be required to react with the alkyne.

Orthogonal Reactivity:

Orthogonal reactivity describes a situation where multiple functional groups in a molecule can be reacted independently of one another by choosing specific reagents that are selective for each group. The aniline and alkyne functionalities in this compound offer potential for orthogonal chemistry. For instance, the aniline could be diazotized and converted to another functional group, leaving the alkyne intact for a subsequent transformation like a cycloaddition or a Sonogashira coupling. Conversely, the alkyne could be selectively hydrated to a ketone without affecting the aniline under appropriate conditions.

The ability to selectively address each functional group makes this compound a potentially valuable building block in multistep organic synthesis, allowing for the sequential introduction of molecular complexity.

Comprehensive Search Reveals No Specific Theoretical or Computational Studies on this compound

A thorough and extensive search of publicly available scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies focused on the chemical compound this compound.

Despite a comprehensive search strategy encompassing a wide range of keywords and databases, no dedicated research articles, scholarly papers, or datasets were identified that would provide the specific information required to construct an article based on the user's detailed outline. The requested analysis, including quantum chemical calculations, conformational analysis, reaction pathway elucidation, and solvent effect predictions for this particular molecule, does not appear to be available in the public domain.

The search included queries for:

Quantum chemical calculations of the electronic structure and reactivity descriptors (HOMO/LUMO, electrostatic potential maps, Fukui functions, charge distribution).

Conformational analysis and energy landscapes using Ab Initio and DFT methods.

Reaction pathway elucidation and transition state theory calculations.

Solvent effects in reactivity and selectivity prediction.

While general information exists for related classes of compounds, such as aniline derivatives and substituted phenylacetylenes, this information is not specific to this compound and therefore cannot be used to accurately and scientifically address the specific points in the requested article outline.

Generating an article with the requested level of scientific detail and accuracy is not possible without access to peer-reviewed research that has specifically investigated this compound. Any attempt to do so would result in speculation or the presentation of data from unrelated molecules, which would be scientifically unsound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research.

Theoretical and Computational Chemistry Studies on 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Development of Computational Models for Structure-Reactivity and Structure-Selectivity Relationships

The development of robust computational models is a cornerstone of modern medicinal chemistry, providing invaluable insights into the intricate relationships between the three-dimensional structure of a molecule and its biological activity. In the context of 3-(3-Methoxyprop-1-yn-1-yl)aniline, a compound of interest in various chemical and pharmaceutical research domains, the application of theoretical and computational chemistry is pivotal for understanding its structure-reactivity and structure-selectivity profiles. While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of computational modeling can be applied to predict its behavior and guide further research.

Quantitative Structure-Activity Relationship (QSAR) models represent a key computational tool. These models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a molecule like this compound, a 3D-QSAR study would involve the generation of a three-dimensional representation of the molecule and the calculation of various steric and electronic field descriptors. These descriptors can then be statistically correlated with experimental data on reactivity or selectivity to build a predictive model. For instance, studies on analogous aromatic compounds have successfully utilized 3D-QSAR to understand how substituent positioning and electronic properties influence their biological interactions.

The core of developing such models lies in the systematic exploration of the conformational space of this compound to identify the bioactive conformation. This is followed by the alignment of a series of analogous structures and the generation of a common molecular framework. From this, molecular interaction fields are calculated to describe the steric, electrostatic, and hydrophobic properties surrounding the molecules.

A hypothetical computational study on this compound and its derivatives could involve the parameters outlined in the following table:

| Computational Parameter | Description | Potential Impact on Reactivity/Selectivity |

| Molecular Electrostatic Potential (MEP) | Describes the overall charge distribution of the molecule, highlighting regions that are electron-rich or electron-poor. | Can predict sites susceptible to electrophilic or nucleophilic attack, influencing reaction mechanisms and intermolecular interactions. |

| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. | A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals can indicate reactive sites. |

| Steric Hindrance | The spatial arrangement of atoms and groups within the molecule that can impede chemical reactions or receptor binding. | Can influence the accessibility of reactive sites and the orientation of the molecule within a binding pocket, thereby affecting selectivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and the ability to engage in dipole-dipole interactions, which can be crucial for biological activity. |

Detailed research findings from such a hypothetical study would likely reveal the critical role of the methoxypropyl and aniline (B41778) moieties in defining the molecule's interaction profile. For example, the nitrogen atom of the aniline group and the oxygen atom of the methoxy (B1213986) group could act as hydrogen bond acceptors, while the aromatic ring could participate in π-π stacking interactions.

The development of a predictive computational model for this compound would enable the virtual screening of novel derivatives with potentially enhanced reactivity or selectivity. By modifying substituents on the aniline ring or altering the propargyl ether chain, researchers could computationally assess the impact of these changes on the molecule's properties before undertaking synthetic efforts, thereby accelerating the discovery and optimization process. While specific experimental data and dedicated computational studies on this exact compound remain to be published, the established methodologies of theoretical and computational chemistry provide a clear roadmap for future investigations into its structure-activity relationships.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Research on 3 3 Methoxyprop 1 Yn 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 3-(3-Methoxyprop-1-yn-1-yl)aniline. While standard 1D NMR (¹H and ¹³C) provides primary information, advanced techniques would offer a deeper understanding of its complex structure.

¹H and ¹³C NMR: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,3-substitution pattern. The ¹³C NMR spectrum would complement this by showing characteristic signals for the alkyne carbons (C≡C), the aromatic carbons, the methylene carbon, and the methoxy carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively connecting adjacent protons. For instance, it would show correlations between the aromatic protons, helping to assign their specific positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would unambiguously link each proton signal to its corresponding carbon atom, such as the methylene protons to the methylene carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity of the entire molecule, for example, by showing a correlation from the methylene protons to the alkyne carbons and the oxygen-linked carbon of the methoxy group.

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide valuable information about the molecule's structure in the solid phase. molport.comsigmaaldrich.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material. nist.gov This could reveal the presence of different polymorphs (distinct crystalline forms) or conformational differences between the solid and solution states.

Expected NMR Data Summary (Theoretical): Due to the lack of published experimental data, a data table cannot be generated. A theoretical table would predict chemical shifts for each unique proton and carbon, along with their expected multiplicities and key 2D NMR correlations that would confirm the molecular structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis, Hydrogen Bonding, and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational modes would include:

N-H Stretching: Typically in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group. The presence of two bands would be expected for the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methylene groups) would be just below 3000 cm⁻¹.

C≡C Stretching: A weak but sharp band for the internal alkyne would be expected around 2100-2260 cm⁻¹.

C=C Stretching: Aromatic ring vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band for the ether linkage would likely appear in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the N-H and C-O stretches are typically weaker in Raman spectra, the symmetric vibrations of the aromatic ring and, notably, the C≡C triple bond would produce strong and easily identifiable signals. bldpharm.com This makes Raman particularly useful for confirming the presence of the alkyne and the substituted benzene (B151609) ring.

Analysis of peak shifts, particularly of the N-H stretches, could indicate the presence and strength of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis (e.g., MS/MS, Ion Mobility MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule and studying its fragmentation behavior.

Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the chemical formula (C₁₀H₁₁NO). This is a fundamental step in confirming the identity of the synthesized compound.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. Analyzing the resulting fragment ions helps to piece together the molecular structure. For this compound, key expected fragmentation pathways could include:

Loss of the methoxy group (-•OCH₃).

Cleavage of the propargyl ether bond, leading to fragments corresponding to the aniline and methoxypropynyl moieties.

Fragmentation of the aniline ring itself.

Ion Mobility MS: This advanced technique separates ions based on their size, shape, and charge. It could be used to separate potential isomers or conformers that may not be distinguishable by mass alone and can provide a collision cross-section (CCS) value for the ion, which is a valuable identifying characteristic. stenutz.eu

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination and Conformational Studies (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the aniline ring, the alkyne, and the methoxy group.

Conformation: Revealing the spatial arrangement and torsion angles of the molecule, particularly the orientation of the methoxypropynyl substituent relative to the aniline ring.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including any hydrogen bonds involving the amine group and other non-covalent interactions.

This information is invaluable for understanding the physical properties of the material and for computational modeling studies. Currently, no published crystal structure for this compound is available.

Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (e.g., VCD, ECD)

The parent molecule, this compound, is achiral. Therefore, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are not applicable to the compound itself.

However, these techniques would become essential if a chiral center were introduced into the molecule, for example, through substitution on the propargyl chain or by using a chiral derivatizing agent to react with the amine group. For such a chiral derivative, VCD and ECD would be powerful tools.

ECD (Electronic Circular Dichroism): Measures the differential absorption of left and right circularly polarized UV-Vis light. It would provide information about the stereochemistry of the electronic transitions, primarily within the aromatic chromophore.

VCD (Vibrational Circular Dichroism): This technique is the infrared analog of ECD and measures differential absorption in the vibrational region of the spectrum. spectrabase.com It provides a stereochemical fingerprint of the entire molecule.

For a hypothetical chiral derivative of this compound, comparing the experimental ECD or VCD spectrum with spectra predicted by quantum-chemical calculations would allow for the determination of its absolute configuration. These methods are also highly sensitive for determining the enantiomeric excess of a chiral sample.

Strategic Applications of 3 3 Methoxyprop 1 Yn 1 Yl Aniline in Organic Synthesis

Role as a Versatile Synthetic Building Block for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating substantial parts of each starting material. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.govcsic.es The bifunctional nature of 3-(3-methoxyprop-1-yn-1-yl)aniline, possessing both an amine and an alkyne, makes it an ideal candidate for participation in MCRs.

The aniline (B41778) moiety can readily participate in the formation of imines, which are key intermediates in many MCRs, such as the Ugi and Strecker reactions. nih.govionike.com For instance, the reaction of an aniline, a carbonyl compound, and an isocyanide forms the basis of the Ugi three-component reaction (U-3CR) to produce α-aminoamides. nih.gov Similarly, the Strecker synthesis of α-aminonitriles involves the reaction of an amine, a carbonyl compound, and a cyanide source. nih.gov The alkyne functionality in this compound can subsequently be utilized for further transformations, either in a sequential one-pot manner or after isolation of the MCR product. This allows for the introduction of additional diversity and complexity into the final molecule.

The following table provides examples of multi-component reactions where aniline derivatives are key starting materials.

| Reaction Name | Reactants | Product Type | Reference |

| Ugi Three-Component Reaction | Aldehyde/Ketone, Amine, Isocyanide | α-Aminoamide | nih.gov |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | nih.gov |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic Amine | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline | sci-hub.se |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Dihydropyridine | nih.gov |

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including nitrogen heterocycles, polycyclic aromatic compounds, and analogues of natural products.

Nitrogen Heterocycles: Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. lboro.ac.ukrsc.org The aniline and alkyne functionalities within this compound can be strategically employed in cyclization reactions to construct various heterocyclic rings. For example, palladium-catalyzed cascade reactions involving anilines and alkynes can lead to the formation of substituted pyrroles. nih.gov Intramolecular reactions of aniline derivatives containing pendant alkenes can also lead to the synthesis of tricyclic nitrogen heterocycles. nih.gov

Polycyclic Aromatic Compounds (PACs): PACs are of interest for their potential applications in materials science as organic semiconductors. acs.org The aromatic ring of this compound can serve as a foundational unit for the construction of larger polycyclic systems. The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, or in cyclotrimerization reactions to build up the polycyclic framework. researchgate.netthieme-connect.de

Natural Product Analogues: Natural products provide inspiration for the development of new therapeutic agents. nih.govnih.gov The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of biological activity. mdpi.com this compound can serve as a key building block in the synthesis of analogues of natural products that contain an aniline or a related nitrogen-containing moiety. For example, its structure could be incorporated into the synthesis of analogues of quinone natural products or various alkaloids. researchgate.net

Utilization in Metal-Free and Catalyst-Free Transformations

While metal-catalyzed reactions are powerful tools in organic synthesis, the development of metal-free and catalyst-free transformations is of growing interest due to concerns about cost, toxicity, and the need for removal of metal residues from final products.

The inherent reactivity of the functional groups in this compound allows for its participation in certain transformations under metal-free or even catalyst-free conditions. For instance, the aniline moiety can undergo condensation reactions with carbonyl compounds to form imines without the need for a catalyst, often driven by the removal of water. Furthermore, the alkyne group can participate in pericyclic reactions, such as the Diels-Alder reaction, which can often be promoted simply by thermal activation.

Research has shown the feasibility of metal- and solvent-free synthesis of triarylmethanes via the Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction of anilines with aldehydes. nih.gov While this specific example uses a catalyst, it highlights the potential for developing less toxic and more environmentally benign procedures involving aniline derivatives.

Scaffold for Combinatorial Library Synthesis and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. wiley-vch.defrontiersin.orgnih.gov this compound is an excellent scaffold for such approaches due to its multiple points of diversification.

The aniline nitrogen can be readily acylated, alkylated, or arylated. The aromatic ring can undergo electrophilic substitution reactions, and the alkyne can be transformed into a wide variety of functional groups through reactions such as hydration, hydrogenation, or cycloadditions. This multi-faceted reactivity allows for the creation of a vast library of compounds from a single, readily accessible starting material.

A typical DOS strategy involves a "build/couple/pair" sequence. sci-hub.se In this context, this compound could be the "build" phase. In the "couple" phase, the aniline or alkyne could be reacted with a variety of partners. The "pair" phase would then involve an intramolecular reaction to generate skeletal diversity. nih.gov

| Synthetic Strategy | Description | Potential Application with this compound | Reference |

| Combinatorial Chemistry | Rapid synthesis of large numbers of compounds in a systematic and repetitive way. | The amino and alkyne groups can be functionalized with a variety of building blocks. | nih.govnih.gov |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally diverse and complex small molecules, often inspired by natural products. | The scaffold can be used to generate diverse molecular skeletons through various intramolecular reactions. | sci-hub.sewiley-vch.defrontiersin.org |

Development of Functional Molecules and Advanced Materials through Derivatization

The derivatization of this compound opens up avenues for the creation of a wide range of functional molecules and advanced materials with tailored properties.

Functional Molecules: By strategic modification of the aniline and alkyne functionalities, a variety of functional molecules can be accessed. For example, coupling with fluorophores could lead to the development of fluorescent probes for biological imaging. mdpi.com The introduction of specific binding motifs could lead to the creation of molecular sensors or inhibitors of biological targets.

Advanced Materials: The incorporation of this compound derivatives into polymeric structures can lead to the development of advanced materials with interesting optical or electronic properties. For instance, polymers containing aniline and alkyne units may exhibit photoconductivity or be precursors to semiconducting materials. rsc.org The alkyne group also allows for post-polymerization modification via "click" chemistry, enabling the introduction of a wide range of functionalities. The study of perovskite thin films, which can involve organic cations, highlights the importance of charge transfer properties in materials, a characteristic that could be influenced by the electronic nature of derivatized anilines. nih.gov

Research on Derivatives and Analogues of 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Systematic Modification of the Aniline (B41778) Moiety (e.g., Substituent Effects, Ring Annulation)

The aniline moiety of 3-(3-Methoxyprop-1-yn-1-yl)aniline is a prime site for structural modifications to modulate its electronic properties and steric profile. Researchers can introduce a wide range of substituents onto the aromatic ring to fine-tune the molecule's characteristics.

Substituent Effects:

The introduction of electron-donating or electron-withdrawing groups onto the aniline ring can significantly influence the reactivity and properties of the entire molecule. For instance, palladium-catalyzed C-H alkynylation has been demonstrated for the para-selective functionalization of aniline derivatives. nih.gov This methodology could potentially be adapted to introduce additional alkyne groups or other functionalities to the this compound core.

Furthermore, three-component reactions offer an efficient route to meta-substituted anilines. researchgate.netbeilstein-journals.org These methods, which can involve the condensation of 1,3-diketones with amines and other reagents, provide a versatile toolkit for accessing a diverse range of substituted aniline analogues. The electronic nature of the substituents on the aniline ring can also impact the outcomes of such multi-component reactions. beilstein-journals.org

Ring Annulation:

The aniline and alkyne functionalities can be jointly utilized to construct fused heterocyclic systems. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov Similarly, radical-mediated cyclization of N-(2-alkynyl)anilines can provide access to 3-selenylquinolines. researchgate.net These strategies highlight the potential for transforming the this compound scaffold into more complex, polycyclic architectures.

| Modification Type | Reaction | Potential Outcome for this compound |

| Substituent Introduction | Palladium-catalyzed C-H alkynylation | Introduction of additional functional groups at the para position of the aniline ring. |

| Substituent Introduction | Three-component synthesis | Creation of a library of aniline-substituted analogues with diverse electronic properties. |

| Ring Annulation | Electrophilic cyclization | Synthesis of quinoline (B57606) derivatives fused to the original aniline ring. |

| Ring Annulation | Radical-mediated cyclization | Formation of selenyl-substituted quinoline structures. |

Exploration of Alkyne Substituent Variations and Chain Elongation

The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. wikipedia.orglibretexts.org This reaction is particularly well-suited for modifying the alkyne component of this compound. By coupling a 3-haloaniline precursor with a variety of terminal alkynes, a wide array of analogues with different alkyne substituents can be synthesized. organic-chemistry.orgresearchgate.netresearchgate.net

This methodology allows for:

Chain Elongation: The use of longer-chain terminal alkynes in the Sonogashira coupling would result in analogues with extended alkyne side chains.

Introduction of Functional Groups: Terminal alkynes bearing additional functional groups, such as hydroxyls, amines, or aromatic rings, can be employed to introduce new chemical handles into the molecule.

Synthesis of Conjugated Systems: The coupling with vinyl or aryl halides can lead to the formation of conjugated enynes and arylalkynes, which are of interest for their electronic and photophysical properties. rsc.org

The efficiency of the Sonogashira coupling can be influenced by the choice of palladium catalyst, copper co-catalyst, and reaction conditions. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. organic-chemistry.org

Alterations to the Methoxy (B1213986) Group and Ether Linkage (e.g., Alkoxy vs. Aryloxy)

The methoxy group and the ether linkage in this compound offer another avenue for structural diversification. While specific literature on the modification of this part of the molecule is scarce, general synthetic principles can be applied.

Alkoxy Variations:

Starting from a propargyl alcohol precursor, a variety of alkoxy groups can be introduced via Williamson ether synthesis. This would involve deprotonation of the alcohol followed by reaction with different alkyl halides. This approach would allow for the synthesis of analogues with varying chain lengths and steric bulk in the alkoxy substituent.

Aryloxy Analogues:

Similarly, the synthesis of aryloxy analogues could be achieved by reacting the propargyl alcohol precursor with activated aryl halides or through coupling reactions with phenols. The introduction of an aryloxy group would significantly alter the electronic and conformational properties of the side chain.

Synthesis and Reactivity of Fluorinated or Deuterated Analogues for Mechanistic Probes

The introduction of fluorine or deuterium (B1214612) atoms can serve as a valuable tool for studying reaction mechanisms and metabolic pathways.

Fluorinated Analogues:

Fluorinated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com Several methods for the preparation of fluorinated anilines have been developed, including the reaction of azide (B81097) compounds with anhydrous hydrogen fluoride (B91410) and the Hofmann degradation of fluorinated benzamides. google.comgoogle.com The synthesis of propargyl fluorides can also be achieved through various fluorination methods. organic-chemistry.org The introduction of fluorine can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions. The development of synthetic routes to fluorinated organic molecules is an active area of research. rsc.orgnih.govrsc.org

Deuterated Analogues:

Deuterium-labeled compounds are powerful probes for mechanistic studies. researchgate.net The terminal alkyne in a precursor to this compound could be readily deuterated using a variety of methods. Base-catalyzed isotope exchange with deuterium oxide is a common approach. nih.gov Additionally, transition metal catalysts, such as those based on copper or ruthenium, have been shown to efficiently catalyze the deuteration of terminal alkynes under mild conditions. mdpi.comrsc.org The use of a reusable basic resin also offers a practical method for this transformation. rsc.org

| Isotopic Label | Labeling Position | Synthetic Method | Application |

| Fluorine | Aniline Ring | Reaction of aniline precursor with fluorinating agents. | Probing metabolic stability and binding interactions. |

| Fluorine | Propargyl Chain | Fluorination of a propargyl alcohol precursor. | Altering electronic properties and serving as a mechanistic probe. |

| Deuterium | Terminal Alkyne | Base-catalyzed exchange or transition metal-catalyzed deuteration. | Elucidating reaction mechanisms and metabolic pathways. |

Design and Synthesis of Polymeric or Supramolecular Structures Incorporating the Core Moiety

The bifunctional nature of this compound, with its polymerizable aniline and alkyne groups, makes it an attractive monomer for the synthesis of novel polymers.

Polymeric Structures:

Polyanilines and their derivatives are a well-studied class of conducting polymers with applications in sensors and electronic devices. acs.orgacs.orgscirp.org The aniline nitrogen of this compound could be incorporated into a polyaniline backbone through oxidative polymerization.

Poly(arylene-ethynylene)s (PAEs) are another important class of conjugated polymers, often synthesized via palladium-catalyzed coupling reactions of dihaloarenes and diethynylarenes. tandfonline.com The alkyne functionality of this compound could be utilized in such polymerizations to create polymers with pendant methoxypropargyl groups. One-pot polymerizations of alkynes, aldehydes, and anilines also provide a route to polyquinolines. researchgate.net

Supramolecular Structures:

The functional groups present in this compound can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form well-ordered supramolecular assemblies. nih.gov The design of such assemblies can be guided by the principles of crystal engineering and molecular recognition. The formation of supramolecular structures through halogen bonding has also been demonstrated with related metal complexes. nih.gov The specific geometry and electronic nature of the monomer would dictate the resulting supramolecular architecture.

Advanced Analytical Methodologies for Research on 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 3-(3-methoxyprop-1-yn-1-yl)aniline from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is a primary tool for the analysis of aniline (B41778) derivatives. nih.govsigmaaldrich.com For this compound, a reversed-phase C18 column is often employed. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water. nih.govsigmaaldrich.com Gradient elution, where the solvent composition is changed over time, can be used to achieve optimal separation of the target compound from starting materials and byproducts. nih.gov Detection is commonly performed at a wavelength of 254 nm, where the aromatic ring of the aniline moiety exhibits strong absorbance. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. ajpaonline.comste-mart.com While direct analysis of anilines by GC-MS can sometimes be challenging due to their polarity, derivatization can be employed to improve chromatographic behavior. researchgate.net For this compound, the volatility allows for direct analysis. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. ste-mart.com This technique is highly sensitive and can be used to identify and quantify trace impurities. nih.gov

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. wikipedia.orgyoutube.com SFC is particularly well-suited for the separation of chiral compounds and can be advantageous for the purification of thermally labile molecules. wikipedia.org For aniline derivatives, especially basic compounds, the addition of a modifier like methanol and a basic additive to the mobile phase can improve peak shape and resolution. chromatographyonline.comchromatographyonline.com The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase results in faster analysis times and reduced organic solvent consumption. youtube.comnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection | Key Advantages |

| HPLC-UV/Vis | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 sigmaaldrich.com | Methanol/Water or Acetonitrile/Water Gradient nih.gov | UV/Vis at 254 nm nih.gov | Robust, versatile, widely available. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. ste-mart.com | Fused-silica capillary column researchgate.net | Inert gas (e.g., Helium, Hydrogen) nih.gov | Mass Spectrometry ste-mart.com | High sensitivity, excellent for volatile compounds and impurity identification. nih.gov |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. wikipedia.org | Similar to HPLC columns wikipedia.org | Supercritical CO2 with organic modifiers (e.g., methanol) chromatographyonline.com | UV, MS | Fast analysis, reduced solvent use, good for chiral separations. youtube.comnih.gov |

Quantitative Analysis in Reaction Monitoring, Process Development, and Yield Determination

Accurate quantification of this compound is essential throughout the chemical development process.

During reaction monitoring , techniques like HPLC and GC are used to track the consumption of starting materials and the formation of the product over time. nih.govgoogle.com This data is critical for understanding reaction kinetics and determining the optimal reaction time. For instance, in the synthesis of substituted anilines, GC analysis can be used to determine the yield of the desired product and identify the presence of by-products. google.com

In process development , quantitative analysis helps in optimizing reaction conditions such as temperature, catalyst loading, and reactant ratios to maximize the yield and purity of this compound. Methods for synthesizing substituted anilines often involve screening various conditions, and reliable analytical methods are needed to compare the outcomes. bohrium.comorganic-chemistry.org

For yield determination , a precise and accurate quantitative method is crucial. This typically involves creating a calibration curve using standards of known concentration. nih.gov HPLC with UV detection is a common choice for this purpose, demonstrating good linearity over a relevant concentration range. nih.govnih.gov The recovery of the analytical method should also be assessed to ensure accuracy. nih.govnih.gov

Spectroscopic Methods for In-situ Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques provide real-time information about a chemical reaction without the need for sampling, offering a deeper understanding of reaction mechanisms and kinetics.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful tool for monitoring the progress of reactions in solution. researchgate.net By immersing a fiber-optic probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. researchgate.nettuwien.at For the synthesis of this compound, which likely involves a Sonogashira coupling, ATR-IR could monitor the disappearance of the alkyne C-H stretch (if a terminal alkyne is a reactant) and the appearance of new bands associated with the product. nih.gov

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information during a reaction. nih.gov Benchtop NMR spectrometers have made this technique more accessible for reaction monitoring. nih.govnih.gov By flowing the reaction mixture through the NMR spectrometer, the conversion of reactants to products can be quantified by integrating the respective NMR signals. magritek.com This allows for the determination of reaction kinetics and the identification of transient intermediates. nih.govphantomplastics.com For the synthesis of this compound, 1H NMR could be used to monitor the signals of the aromatic and methoxy (B1213986) protons to track the reaction progress. beilstein-journals.orgacs.org

Table 2: In-situ Spectroscopic Methods for Reaction Monitoring

| Technique | Principle | Information Gained | Advantages |

| ATR-IR | Measurement of infrared absorption of a sample in contact with an ATR crystal. nih.gov | Functional group changes, concentration profiles of reactants and products. youtube.com | Real-time data, non-invasive, suitable for a wide range of reactions. researchgate.net |

| Online NMR | Measurement of nuclear magnetic resonance of atomic nuclei in a sample flowing through the spectrometer. nih.gov | Detailed structural information, quantification of all components, kinetic data. magritek.comphantomplastics.com | Highly specific, provides structural insights into intermediates. nih.gov |

Impurity Profiling and Degradation Product Identification in Chemical Synthesis Contexts

Identifying and characterizing impurities and degradation products is a critical aspect of chemical synthesis, ensuring the quality and safety of the final compound.

The synthesis of this compound, likely through a cross-coupling reaction such as the Sonogashira coupling, can lead to various impurities. nih.gov These can include unreacted starting materials, homocoupled byproducts, and catalyst-derived residues. The synthesis of substituted anilines can also result in the formation of isomers and other related substances. beilstein-journals.orgchemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for impurity profiling. ajpaonline.comresearchgate.net These methods separate the impurities from the main compound, and the mass spectrometer provides molecular weight and fragmentation data, which aids in their identification. researchgate.netchemijournal.com Tandem mass spectrometry (MS/MS) can provide further structural information for unambiguous identification. d-nb.info

For instance, in the context of a Sonogashira coupling, potential impurities could include the starting aniline and alkyne, as well as di-alkyne and bi-aryl byproducts. GC-MS would be effective in separating and identifying these volatile and semi-volatile impurities. nih.gov

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation power and more comprehensive information for the analysis of complex mixtures and trace-level components. ajpaonline.comijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for trace analysis. d-nb.infonih.gov It is particularly useful for quantifying low-level impurities and for analyzing samples from complex matrices. researchgate.net The first mass spectrometer selects the ion of interest, which is then fragmented, and the second mass spectrometer analyzes the fragment ions, providing a high degree of certainty in identification and quantification. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) offers high-speed data acquisition and enhanced sensitivity, making it ideal for the analysis of complex mixtures and for untargeted screening of impurities. nih.govtofwerk.com The high resolution and mass accuracy of TOF-MS can aid in the identification of unknown compounds. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC-TOF-MS) provides even greater separation power for extremely complex samples. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. chemijournal.com This technique allows for the direct acquisition of NMR spectra of separated components, which is invaluable for the unambiguous identification of unknown impurities or isomers without the need for isolation. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 3 3 Methoxyprop 1 Yn 1 Yl Aniline

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The synthesis of functionalized anilines and their derivatives is a cornerstone of modern organic chemistry. The integration of 3-(3-Methoxyprop-1-yn-1-yl)aniline into flow chemistry and automated synthesis platforms represents a significant leap forward in accelerating research and development.

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to achieve in batch. researchgate.netchimia.chnih.gov For the synthesis and subsequent derivatization of this compound, flow reactors can enable precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. researchgate.net The inherent safety of flow systems is particularly advantageous when dealing with potentially hazardous reagents or intermediates that might be involved in modifying the aniline (B41778) or alkyne functionalities. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, can be programmed to perform a series of reactions in a sequential and unattended manner. This technology could be harnessed to rapidly generate a library of derivatives of this compound. For instance, an automated system could systematically vary substituents on the aniline ring or perform a range of reactions at the alkyne terminus. This high-throughput approach would be invaluable for screening new compounds for applications in pharmaceuticals, materials science, and other fields. acs.orgnih.gov The development of such automated systems has been shown to significantly accelerate the discovery of new aniline moieties and their bioactive properties. acs.org

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

The unique electronic properties of the aniline and alkyne groups in this compound make it a prime candidate for investigation in the burgeoning fields of photocatalysis and electrocatalysis. These green and sustainable methodologies offer mild and selective routes for chemical transformations.

Photocatalysis: The aniline moiety is known to participate in photocatalytic reactions. For instance, the photocatalytic degradation of various aniline derivatives has been demonstrated using semiconductor oxides like TiO2 and ZnO. nih.gov Future research could explore the photocatalytic transformations of this compound, such as C-N coupling reactions to form novel diarylamines or the selective oxidation of the aniline group. rsc.org The presence of the alkyne could also lead to interesting photocatalytic cycloaddition or coupling reactions. Furthermore, photocatalytic methods are being developed for the synthesis of primary anilines from aryl halides, a strategy that could be relevant for the synthesis of derivatives of the target compound. nih.gov The photocatalytic oxidative coupling of arylamines to produce azoaromatics is another area where this compound could find application. acs.org

Electrocatalysis: Electrocatalysis provides a powerful tool for driving chemical reactions using electricity, often with high selectivity and efficiency. The electrochemical oxidation of substituted anilines has been a subject of study, and the insights gained can be applied to this compound. researchgate.net A particularly promising avenue is the electrocatalytic reduction of nitroaromatics to anilines, which offers a sustainable alternative to traditional methods that often employ harsh conditions and hazardous reagents. nih.govacs.orgnih.govresearchgate.net This approach could be used to synthesize the parent compound or its derivatives. Moreover, potential-controlled electrochemical halogenation of anilines has been shown to be a highly selective method, which could be used to functionalize the aromatic ring of this compound. acs.org

Potential in Materials Science Research

The distinct structural features of this compound suggest its potential as a versatile building block in materials science, with applications ranging from polymers to advanced functional materials.

Monomer for Polymers: Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.govrsc.orgrsc.orgresearchgate.net The presence of the methoxy (B1213986) and propargyl ether groups on the aniline ring of this compound could be used to tune the properties of the resulting polymers, such as solubility, processability, and electronic characteristics. nih.govrsc.orgrsc.orgresearchgate.net The alkyne functionality also offers a site for post-polymerization modification, allowing for the introduction of further functionalities. The polymerization of aniline derivatives with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides] represents another intriguing possibility for creating novel polymers with unique optical and electronic properties. nih.gov

Functional Dyes: Aniline was the cornerstone of the synthetic dye industry, and its derivatives continue to be important in this field. printwiki.orgwikipedia.orgwoodmagazine.compysanky.infothedreamstress.com The chromophoric system of this compound, which can be extended through reactions at the aniline or alkyne moieties, makes it a promising candidate for the development of novel functional dyes. These dyes could have applications in areas such as solar cells, imaging, and sensors.

Liquid Crystals: Aniline derivatives are known to form the basis of liquid crystalline materials. tandfonline.comtandfonline.comnih.govwikipedia.org The rigid phenylacetylene (B144264) core within this compound, combined with the flexible methoxypropyl group, suggests that this molecule or its derivatives could exhibit mesomorphic behavior. By systematically modifying the structure, for example, by adding long alkyl chains, it may be possible to design novel liquid crystals with specific phase transitions and electro-optical properties.

Optoelectronic Materials: The combination of an electron-donating aniline group and an electron-withdrawing alkyne group in this compound creates a "push-pull" system, which is a common design motif for organic optoelectronic materials. This structure suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. Further functionalization of the molecule could be used to fine-tune its electronic properties for specific applications.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques

To fully unlock the potential of this compound in various applications, a deep understanding of its reaction mechanisms and excited-state dynamics is crucial. Advanced spectroscopic techniques can provide invaluable insights at the molecular level.

Ultrafast spectroscopy, such as femtosecond time-resolved photoelectron imaging, has been employed to study the electronic relaxation pathways in aniline and its derivatives. nih.govsigmaaldrich.com These studies have revealed complex dynamics involving multiple excited states. nih.govsigmaaldrich.com Similar investigations on this compound could elucidate the influence of the methoxy and propargyl ether substituents on its photophysics and photochemistry. This knowledge is essential for designing more efficient photocatalytic systems and optoelectronic devices.

Time-resolved techniques can also be used to probe the intermediates and transition states in chemical reactions. For example, studying the photocatalytic or electrocatalytic transformations of this compound with time-resolved spectroscopy could provide a detailed picture of the reaction mechanism, including the identification of key reactive species. researchgate.nethw.ac.ukacs.org Kinetic and mechanistic studies of the reactions of substituted anilines have been conducted to understand their reactivity, and similar approaches can be applied to the target compound. mdpi.comutmb.eduacs.orgopenaccessjournals.com

Computational Design of Novel Derivatives with Tailored Reactivity and Synthetic Utility

Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities.

Density Functional Theory (DFT) and other computational methods can be used to model the structure, electronic properties, and reactivity of this compound and its derivatives. researchgate.netnih.gov These calculations can predict key parameters such as bond energies, reaction barriers, and electronic transition energies, providing valuable guidance for experimental studies. For example, computational screening could be used to identify promising derivatives for specific applications, such as those with optimized electronic properties for optoelectronic devices or enhanced reactivity for catalytic transformations. In silico studies have been successfully used to predict the biological activity of aniline derivatives, demonstrating the power of these methods. stmjournals.com

Furthermore, computational tools can be employed to design novel synthetic routes to this compound and its derivatives. By modeling reaction pathways and predicting the feasibility of different synthetic strategies, computational chemistry can help to streamline the synthetic process and identify more efficient and sustainable routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products